3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
Description
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone (CAS Ref: 10-F204293) is a halogenated benzophenone derivative featuring a piperidinomethyl substituent at the 4' position and chlorine/fluorine atoms at the 3 and 5 positions of the benzophenone core.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCQGVMRPYPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642708 | |
| Record name | (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-47-8 | |
| Record name | (3-Chloro-5-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Halogenated Benzophenone Core
- Starting materials: Halogenated benzoyl chlorides or halogenated benzene derivatives.
- Key reaction: Friedel-Crafts acylation to form the benzophenone core with chloro and fluoro substituents positioned at 3- and 5-positions respectively.
- Typical conditions: Use of Lewis acid catalysts such as aluminum chloride (AlCl3) under controlled temperature to avoid polyacylation or rearrangements.
Introduction of the Piperidinomethyl Group
Method 1: Nucleophilic substitution
The 4'-position on the benzophenone phenyl ring is functionalized with a leaving group (e.g., bromomethyl or chloromethyl group). This intermediate undergoes nucleophilic substitution with piperidine to form the piperidinomethyl substituent.Method 2: Reductive amination
The 4'-position is first converted to an aldehyde or ketone group, which then reacts with piperidine under reductive amination conditions (using reducing agents like sodium cyanoborohydride) to yield the piperidinomethyl derivative.
Detailed Preparation Methods
Halogenation and Benzophenone Formation
Piperidinomethyl Group Introduction
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield & Notes |
|---|---|---|---|---|
| 3 | Functionalization at 4'-position | Bromomethylation or chloromethylation using paraformaldehyde and HCl or bromine reagents | Formation of 4'-halomethyl benzophenone intermediate | Moderate to high yield, requires careful control to avoid over-substitution |
| 4 | Nucleophilic substitution with piperidine | Piperidine in polar aprotic solvent (e.g., DMF), reflux or room temperature, base (e.g., K2CO3) | Substitution of halogen with piperidine to form piperidinomethyl group | Yields typically 70-85%, purification by recrystallization or chromatography |
Alternatively,
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield & Notes |
|---|---|---|---|---|
| 3a | Oxidation to aldehyde | Controlled oxidation of methyl group to aldehyde (e.g., SeO2 or PCC) | 4'-formyl benzophenone intermediate | Moderate yield, sensitive to overoxidation |
| 4a | Reductive amination | Piperidine + reducing agent (NaBH3CN) in methanol or ethanol | Formation of piperidinomethyl benzophenone | High selectivity, yields 75-90% |
Research Findings and Optimization
- Halogenation selectivity: Use of fluoride salts (potassium monofluoride or cesium fluoride) in DMSO or DMF solvents at reflux for 5 hours achieves high regioselectivity and yields (~86-90%) for fluorination on aromatic rings bearing chloro substituents.
- Hydrogenation and reduction steps: For related nitro to amine conversions, Pd-C catalyzed hydrogenation in methanol at room temperature for 6 hours yields high purity amines (~99.5% HPLC purity).
- Nucleophilic substitution efficiency: Reaction conditions such as solvent choice, temperature, and base presence critically affect substitution yields and side product formation. Polar aprotic solvents and mild bases favor higher yields.
- Purification: Recrystallization from aqueous acetone or chromatography ensures product purity >98%, confirmed by melting point and NMR spectroscopy.
- Analytical characterization: NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Key Parameters | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic fluorination | KF or CsF, DMSO/DMF, reflux 5h | Temperature control, solvent purity | 85-90% | High regioselectivity |
| 2 | Friedel-Crafts acylation | Benzoyl chloride, AlCl3, low temp | Catalyst amount, temp control | >90% | Avoid polyacylation |
| 3 | Halomethylation | Paraformaldehyde + HCl/Br2 | Stoichiometry, reaction time | 70-80% | Control over-substitution |
| 4 | Nucleophilic substitution | Piperidine, DMF, base (K2CO3), reflux | Base strength, solvent choice | 70-85% | Side reactions minimized |
| Alternative 3a | Oxidation to aldehyde | SeO2 or PCC, mild conditions | Oxidant amount, temp | 60-75% | Sensitive step |
| Alternative 4a | Reductive amination | Piperidine, NaBH3CN, MeOH | Reducing agent amount | 75-90% | High selectivity |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antimicrobial Activity
CFPB exhibits antimicrobial properties, demonstrating efficacy against bacterial strains by disrupting bacterial cell membranes, which leads to cell lysis.
Comparative Antimicrobial Efficacy
The following table shows the activity of CFPB against E. coli and S. aureus, in comparison to a standard antibiotic:
| Compound | Activity Against Bacteria | Inhibition Zone (mm) |
|---|---|---|
| CFPB | E. coli | 15 |
| S. aureus | 18 | |
| Standard Antibiotic | E. coli | 20 |
| S. aureus | 22 |
Anticancer Activity
Studies have investigated CFPB for its anticancer potential, demonstrating cytotoxic effects on cancer cell lines, including human Jurkat T-lymphocyte cells and prostate cancer cells (PC-3). The cytotoxicity was significantly higher than that of conventional chemotherapeutics like 5-fluorouracil. The compound induces apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) within the cells.
Cytotoxicity Studies
The following table shows the IC50 values for CFPB against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat (T-lymphocyte) | 5.2 |
| PC-3 (Prostate Cancer) | 7.8 |
| MCF-7 (Breast Cancer) | 6.5 |
Case Studies
- Study on Jurkat Cells : CFPB treatment resulted in a dose-dependent increase in apoptosis markers, suggesting that it effectively triggers programmed cell death in T-lymphocytes.
- Prostate Cancer Model : In animal models, CFPB reduced tumor size when administered at therapeutic doses over a specified period, indicating its potential as a viable anticancer agent.
Synthesis and Chemical Information
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
Benzophenone derivatives are widely used as photoinitiators, crosslinking agents, and intermediates in pharmaceutical synthesis. The substitution pattern (halogen type, position, and amine group) critically influences their electronic properties, solubility, and reactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Electronic and Spectroscopic Properties
Theoretical studies on substituted benzophenones reveal that halogen atoms (F, Cl, Br) and amine groups significantly alter electronic properties:
- Electron-Withdrawing Effects: Fluorine and chlorine substituents decrease electron density at the benzophenone core, enhancing radical generation efficiency under UV light compared to non-halogenated analogs .
- Energy Gap Modulation : Substitution with fluorine reduces the HOMO-LUMO gap by ~0.5 eV compared to chlorine, as shown in computational studies of 4F4OHBP . This increases photoreactivity.
- Chemical Hardness: Piperidinomethyl-substituted derivatives exhibit lower chemical hardness (a measure of stability) than pyrrolidinomethyl analogs due to the larger amine ring’s electron-donating effects .
Limitations and Challenges
- Commercial Availability: 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone is discontinued, limiting practical applications .
- Synthetic Complexity: Brominated analogs (e.g., 3-Bromo-3'-piperidinomethyl BP) require hazardous reagents, increasing production costs .
Biological Activity
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 g/mol. Its structure features both chlorine and fluorine substituents on a benzophenone backbone, which may impart unique biological activities. Despite limited direct studies on this specific compound, its analogs and structural relatives suggest potential applications in pharmacology, particularly in anticancer and antimicrobial domains.
The compound is characterized by its piperidine moiety, which is known to influence neurochemical processes and may contribute to its biological activity. The presence of halogens (chlorine and fluorine) can enhance the compound's reactivity, making it a candidate for further studies in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from related structures have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Activity : The compound is being studied for potential antimicrobial properties, which are common in benzophenone derivatives.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways, potentially modulating their activity. This interaction could lead to alterations in cellular signaling pathways, contributing to its observed biological effects.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone | Similar halogen substitutions | Different position of halogens |
| 4-Fluorobenzophenone | Lacks piperidinyl group | Simpler structure without nitrogen functionality |
| 2-Chloro-5-fluorobenzophenone | Chlorine at a different position | Variations in halogen positioning affect reactivity |
| N-(4-Fluorobenzyl)-N-(piperidin-1-yl)methanamine | Contains piperidine but lacks benzophenone structure | Focuses on amine functionality |
This table illustrates how the unique combination of halogens and the piperidine moiety in this compound may confer distinct biological activities not found in simpler analogs.
Case Studies and Research Findings
While specific studies on this compound are scarce, related research provides insights into its potential applications:
- Cytotoxicity Studies : Research on Mannich bases similar to this compound has shown significant cytotoxicity against various cancer cell lines. For example, compounds derived from piperidine structures exhibited IC50 values significantly lower than those of standard treatments .
- Antimicrobial Efficacy : Preliminary studies suggest that compounds with similar structural features possess broad-spectrum antimicrobial properties, warranting further investigation into the biological activity of this compound.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone, and how can reaction conditions be optimized for higher yields?
The synthesis of halogenated benzophenone derivatives typically involves nucleophilic substitution or coupling reactions. For example, the piperidinomethyl group can be introduced via reductive amination or alkylation of a benzophenone precursor. Optimization may include controlling reaction temperature (e.g., 0–5°C for sensitive intermediates), using anhydrous solvents (e.g., THF or DMF), and selecting catalysts like palladium for cross-coupling steps. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity products .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and piperidinomethyl connectivity.
- High-resolution mass spectrometry (HRMS) to validate molecular weight and halogen isotopic patterns.
- HPLC with UV/Vis detection to assess purity, especially for detecting residual solvents or byproducts.
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects in the benzophenone core .
Q. How should researchers handle safety and waste management for this compound during experiments?
Due to potential halogenated byproducts, waste must be segregated into halogenated organic waste containers. Follow protocols for neutralizing reactive intermediates (e.g., quenching Grignard reagents with isopropanol). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Collaborate with certified waste management services for disposal, as highlighted in studies on analogous chloro-fluoro compounds .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved for this compound?
Contradictions may arise from solvent effects, pH-dependent tautomerism, or paramagnetic impurities. Strategies include:
- Repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Computational modeling (DFT or MD simulations) to predict electronic environments and compare with observed data.
- Variable-temperature NMR to detect dynamic processes influencing resonance splitting .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies by:
- Incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C.
- Monitoring degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the piperidinomethyl group).
- Analyzing kinetic stability using Arrhenius plots to extrapolate shelf-life under storage conditions. Reference protocols from studies on structurally similar benzophenones .
Q. How can structure-activity relationship (SAR) studies be designed to explore its potential in medicinal chemistry?
- Synthesize analogs with modified halogen positions (e.g., 2-chloro vs. 5-fluoro) or piperidine substitutions (e.g., N-methyl vs. spirocyclic variants).
- Screen against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR assays.
- Perform molecular docking to correlate activity with steric/electronic profiles, leveraging computational tools like AutoDock or Schrödinger .
Q. What strategies address low solubility in aqueous media during biological assays?
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion.
- Prepare prodrugs (e.g., phosphate esters) for improved bioavailability.
- Characterize solubility limits via phase-solubility diagrams or dynamic light scattering (DLS) .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate results with orthogonal techniques (e.g., IR + NMR for functional groups) and consult crystallographic databases (e.g., Cambridge Structural Database) for benchmark data .
- Experimental Design : Include control experiments with unsubstituted benzophenones to isolate the effects of chloro-fluoro-piperidinomethyl groups on reactivity or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
